molecular formula C9H11N2Na5O18P4 B13436957 Uridine 5'-Tetraphosphate Pentasodium Salt

Uridine 5'-Tetraphosphate Pentasodium Salt

Cat. No.: B13436957
M. Wt: 674.03 g/mol
InChI Key: DFEDXQDQCVXNOE-GTIFRNKBSA-I
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Description

Uridine 5’-Tetraphosphate Pentasodium Salt is a nucleotide derivative that plays a significant role in various biochemical processes. It is a salt form of uridine tetraphosphate, which is a nucleotide consisting of a uridine molecule bound to four phosphate groups. This compound is known for its involvement in cellular signaling and energy transfer processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Uridine 5’-Tetraphosphate Pentasodium Salt typically involves the phosphorylation of uridine. One common method includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction proceeds through multiple steps, each adding a phosphate group to the uridine molecule.

Industrial Production Methods: Industrial production of Uridine 5’-Tetraphosphate Pentasodium Salt often employs large-scale chemical synthesis techniques. The process is optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can significantly enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Uridine 5’-Tetraphosphate Pentasodium Salt can undergo various chemical reactions, including:

    Hydrolysis: Breaking down into uridine and phosphate groups.

    Phosphorylation/Dephosphorylation: Addition or removal of phosphate groups.

    Substitution Reactions: Replacement of one functional group with another.

Common Reagents and Conditions:

    Hydrolysis: Typically performed in acidic or basic conditions.

    Phosphorylation: Requires phosphorylating agents like POCl3 or ATP.

    Substitution: Often involves nucleophilic reagents under mild conditions.

Major Products: The major products formed from these reactions include uridine monophosphate, uridine diphosphate, and uridine triphosphate .

Scientific Research Applications

Uridine 5’-Tetraphosphate Pentasodium Salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Uridine 5’-Tetraphosphate Pentasodium Salt involves its role as a nucleotide. It participates in cellular signaling by binding to specific receptors, such as P2Y receptors, and activating downstream signaling pathways. This activation can lead to various cellular responses, including changes in gene expression, enzyme activity, and cellular metabolism .

Comparison with Similar Compounds

    Uridine Monophosphate (UMP): A nucleotide with one phosphate group.

    Uridine Diphosphate (UDP): A nucleotide with two phosphate groups.

    Uridine Triphosphate (UTP): A nucleotide with three phosphate groups.

Comparison: Uridine 5’-Tetraphosphate Pentasodium Salt is unique due to its four phosphate groups, which confer distinct biochemical properties. It has a higher energy transfer potential compared to UMP, UDP, and UTP, making it particularly valuable in specific biochemical and industrial applications .

Properties

Molecular Formula

C9H11N2Na5O18P4

Molecular Weight

674.03 g/mol

IUPAC Name

pentasodium;[[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C9H16N2O18P4.5Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(26-8)3-25-31(19,20)28-33(23,24)29-32(21,22)27-30(16,17)18;;;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,23,24)(H,10,12,15)(H2,16,17,18);;;;;/q;5*+1/p-5/t4-,6-,7-,8-;;;;;/m1...../s1

InChI Key

DFEDXQDQCVXNOE-GTIFRNKBSA-I

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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